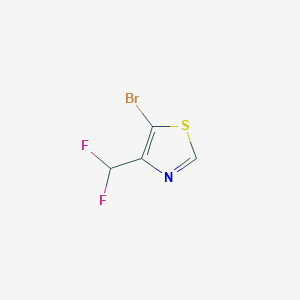
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O2S3 and its molecular weight is 404.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multiple-step processes that integrate various organic reactions. A common synthetic route starts with the preparation of 3,4-dihydroisoquinoline, which is then reacted with 2-(thiophen-3-yl)ethylamine under controlled conditions to form an intermediate. This intermediate is further sulfonylated using thiophene-2-sulfonyl chloride, in the presence of a base, to yield the final product.
Industrial production methods: Scaling up for industrial production would require optimization of each reaction step to enhance yield and purity. This often involves the use of high-pressure reactors and automated process controls to maintain consistent reaction conditions. Solvent recovery and recycling, along with crystallization techniques, are commonly employed to purify the final compound.
化学反応の分析
Types of reactions it undergoes: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions used in these reactions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles for nucleophilic substitution reactions.
Major products formed from these reactions:
Oxidation may lead to the formation of sulfoxides or sulfones.
Reduction can result in the removal of sulfonamide groups or hydrogenation of unsaturated bonds.
Substitution reactions can produce various substituted derivatives, enhancing its functional diversity.
4. Scientific Research Applications: this compound has broad scientific research applications:
In chemistry: It's utilized in the synthesis of complex organic molecules and as a building block for novel compounds.
In biology: Studies often explore its interactions with biological targets, assessing its potential as an enzyme inhibitor or a ligand for receptor binding.
In medicine: It shows promise in preliminary pharmacological studies, especially as an anti-inflammatory or anticancer agent.
In industry: It might be used in the development of advanced materials or as a precursor in the synthesis of specialized dyes and polymers.
5. Mechanism of Action: The exact mechanism of action for this compound can vary based on its application:
Molecular targets: It may bind to specific enzymes, receptors, or nucleic acids, inhibiting their activity or altering their function.
Pathways involved: It could modulate signaling pathways involved in cell growth, apoptosis, or inflammation, depending on its biological target.
6. Comparison with Similar Compounds: this compound is unique due to its structural combination of isoquinoline and thiophene groups, which is not commonly found in other compounds. Similar compounds may include:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzene-1-sulfonamide: : Lacks the thiophene moiety.
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)thiophene-2-sulfonamide: : Differs in the hydrogenation state of the isoquinoline ring.
N-(2-(isoquinolin-1-yl)ethyl)thiophene-2-sulfonamide: : Has an isoquinoline instead of the dihydroisoquinoline.
Each of these compounds has distinct properties and biological activities, influenced by their specific structures.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S3/c22-26(23,19-6-3-10-25-19)20-12-18(17-8-11-24-14-17)21-9-7-15-4-1-2-5-16(15)13-21/h1-6,8,10-11,14,18,20H,7,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVJALKGLAOSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2429261.png)


![(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANO-N-(2-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B2429264.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2429267.png)




![N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2429277.png)


